molecular formula C7H15NO2 B157099 methyl (2R,3R)-2-amino-3-methylpentanoate CAS No. 107998-45-8

methyl (2R,3R)-2-amino-3-methylpentanoate

Cat. No. B157099
M. Wt: 145.2 g/mol
InChI Key: YXMMTUJDQTVJEN-PHDIDXHHSA-N
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Description

“Methyl (2R,3R)-2-amino-3-methylpentanoate” is a compound that likely contains carbon, hydrogen, nitrogen, and oxygen atoms. It is an ester and an amino acid derivative based on its name. The “(2R,3R)” notation indicates that it has two chiral centers, which are carbon atoms bonded to four different groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amino acid with an alcohol in the presence of an acid or base catalyst . The exact synthesis route would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of “methyl (2R,3R)-2-amino-3-methylpentanoate” would likely include a carboxylate ester group (-COOCH3), an amine group (-NH2), and a methyl group (-CH3) attached to a pentane backbone .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, including nucleophilic substitution, elimination, and radical substitution . The exact reactions would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl (2R,3R)-2-amino-3-methylpentanoate” would depend on its molecular structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Hormonal Regulation in Insect Cells

Research by Baumeister, Ludwig, and Spindler-Barth (1992) explored the hormonal regulation of dopadecarboxylase activity and chitin synthesis in Chironomus tentans, an insect species. This study involved the use of methyl (2R,3R)-2-amino-3-methylpentanoate in understanding the mechanisms of chitin synthesis, which is essential for insect development (Baumeister, Ludwig, & Spindler-Barth, 1992).

Synthesis from L-Aspartic Acid

Jefford and McNulty (1994) developed a practical synthesis method for obtaining (2S, 3R)-3-amino-2-methylpentanoic acid from L-aspartic acid. This research contributes to the understanding of amino acid transformations and synthesis, which can have applications in biochemistry and pharmaceuticals (Jefford & McNulty, 1994).

Homogeneous Hydrogenation Studies

Brown, Evans, and James (2003) investigated the directed homogeneous hydrogenation of methyl anti-3-hydroxy-2-methylpentanoate, providing insights into chemical reaction processes and synthesis techniques. This study has implications for chemical manufacturing and synthetic chemistry (Brown, Evans, & James, 2003).

Biofuel Potential in Engineered Microorganisms

Cann and Liao (2009) researched the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates in microorganisms. This study is significant for biofuel research, demonstrating the potential of metabolic engineering in producing biofuels (Cann & Liao, 2009).

Anticancer Drug Research

Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes with potential as anticancer drugs. This research contributes to the field of medicinal chemistry, especially in the development of novel anticancer therapies (Basu Baul, Basu, Vos, & Linden, 2009).

Crystal Structural Analysis

Yajima et al. (2009) conducted an X-ray crystal structural analysis of diastereoisomeric molecular compounds of N-acetyl variants of 2-amino-3-methylpentanoic acids. This study is relevant in the field of crystallography and material science (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).

Safety And Hazards

The safety and hazards of “methyl (2R,3R)-2-amino-3-methylpentanoate” would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow safety guidelines .

Future Directions

The future directions for “methyl (2R,3R)-2-amino-3-methylpentanoate” could involve its use in various applications, depending on its properties and potential benefits .

properties

IUPAC Name

methyl (2R,3R)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,3R)-2-amino-3-methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Baumeister, M Ludwig, M Spindler-Barth - Naturwissenschaften, 1992 - Springer
Cuticle formation is one oft the most important physiological processes regulated by molting hormones, the ecdysteroids. This physiological pathway is restricted to epidermal tissue and …
Number of citations: 5 link.springer.com
WS Leal, S Matsuyama, Y Kuwahara, S Wakamura… - …, 1992 - Springer
An amino acid derivative as the sex pheromone of a scarab beetle Page 1 Naturwissenschaften 79, 184- 185 (1992) © Springer-Verlag 1992 An Amino Acid Derivative as the Sex …
Number of citations: 75 link.springer.com

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